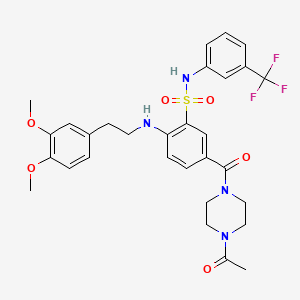
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C30H33F3N4O6S and its molecular weight is 634.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition :
- Compounds similar to 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide have been studied for their ability to inhibit different isoforms of carbonic anhydrase. These compounds, including substituted 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides, demonstrate potential in identifying new therapeutics for diseases where carbonic anhydrase is involved (Mancuso et al., 2020).
Antitumor Activity :
- Similar benzenesulfonamide derivatives have exhibited in vitro antitumor activity against certain cancer cell lines. These findings suggest the potential use of these compounds in cancer treatment, particularly for specific cell lines such as HepG2 and MCF-7 (Fahim & Shalaby, 2019).
Antimicrobial Activity :
- Novel benzenesulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antimicrobial agents, which could lead to new treatments for infections (Al‐Azmi & Mahmoud, 2020).
Inhibitory Properties Against Various Enzymes :
- Compounds with benzenesulfonamide moieties have been investigated for their inhibitory effects on enzymes like carbonic anhydrase I and II. These studies suggest that derivatives of benzenesulfonamides could be effective in targeting specific enzymes for therapeutic purposes (Gul et al., 2016).
Photodynamic Therapy Applications :
- Some benzenesulfonamide derivatives have been studied for their properties related to photodynamic therapy, particularly in cancer treatment. These compounds demonstrate potential as photosensitizers, which can be used to treat certain types of cancer (Pişkin et al., 2020).
Supramolecular Architecture and Molecular Conformation :
- Research on arylsulfonamide derivatives has also focused on understanding their molecular conformation and crystal assembly. This knowledge is crucial for the development of more effective pharmaceutical compounds (Fernandes et al., 2011).
Enzyme Inhibitors for Various Diseases :
- Sulfonamides incorporating bioisosteres have been found to be potent inhibitors of several human carbonic anhydrase isoforms. These findings are significant for developing treatments for diseases where these enzymes play a role (Chiaramonte et al., 2019).
Properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33F3N4O6S/c1-20(38)36-13-15-37(16-14-36)29(39)22-8-9-25(34-12-11-21-7-10-26(42-2)27(17-21)43-3)28(18-22)44(40,41)35-24-6-4-5-23(19-24)30(31,32)33/h4-10,17-19,34-35H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPLUBGAFMVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)
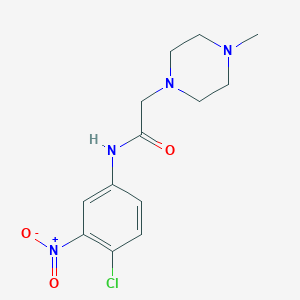
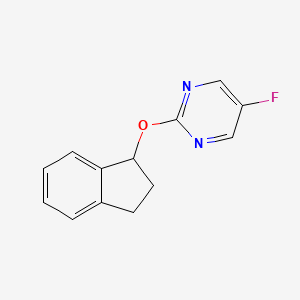

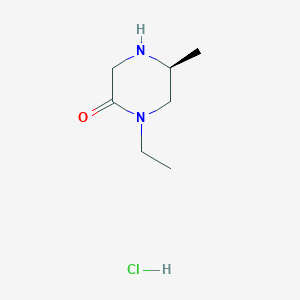
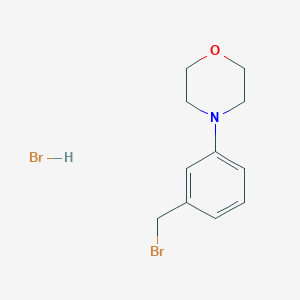
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)
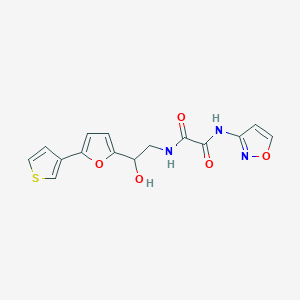

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2767058.png)

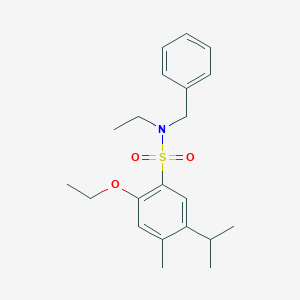
![N-(4-acetylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2767064.png)
![methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2767065.png)
